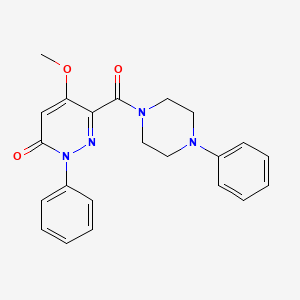

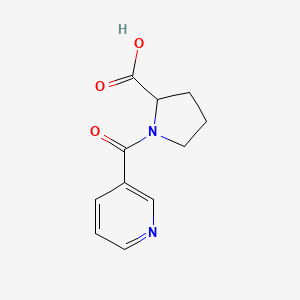

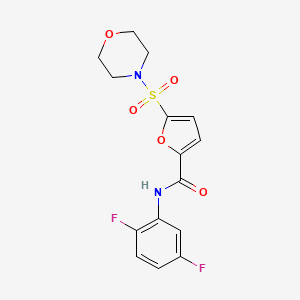

5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazinone derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Synthesis Analysis

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis

Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis

The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .科学的研究の応用

Pharmacophore Design and Biological Evaluation

A study focused on the synthesis and biological characterization of compounds designed to fully match a three-dimensional pharmacophore model for alpha(1)-adrenoceptor antagonists. This research utilized the structure of trazodone as a starting point, modifying it to include different heteroaromatic rings and a pyridazin-3(2H)-one moiety to increase molecule length and fit into all pharmacophore features. Biological evaluation indicated compounds with significant alpha(1)-adrenoceptor affinity and selectivity, highlighting the chemical's potential in designing new therapeutics targeting alpha(1)-adrenoceptors (Betti et al., 2002).

Synthesis and Electronic Features

Another study explored the synthesis of 3-Phenyl-4H-benzo[hi]pyrrolo[2,1,5-cd]indolizin-4-one, revealing interesting electronic features such as a highly polarized structure in the ground state and significant stabilization of the excited state by protonation. This research provides insights into the electronic properties of pyridazinone derivatives, offering potential applications in developing materials with unique electronic characteristics (Noguchi et al., 1988).

Electroluminescence and Photoluminescence

Phenylene–2,5-dimethylpyrazinyl co-oligomers and a dipyridylpyrazine derivative were synthesized, showcasing violet-blue photoluminescence and blue electroluminescence. These findings suggest the chemical's application in developing materials for electroluminescent devices and photoluminescent materials, highlighting its potential in the field of optoelectronics (Türksoy et al., 2003).

Antibacterial Activity

Research into novel thieno[2,3-c]pyridazines, synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, demonstrated antibacterial activities of the new compounds. This study highlights the potential of pyridazinone derivatives in developing new antibacterial agents, offering a promising avenue for antibiotic research (Al-Kamali et al., 2014).

Herbicide Action

A study on substituted pyridazinone compounds revealed their inhibitory effect on the Hill reaction and photosynthesis in barley, correlating with the phytotoxicity of pyrazon. This research presents the chemical's application in developing new herbicides, providing insights into its mode of action and potential for agricultural use (Hilton et al., 1969).

特性

IUPAC Name |

5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-29-19-16-20(27)26(18-10-6-3-7-11-18)23-21(19)22(28)25-14-12-24(13-15-25)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTNRHLCRCPRGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)

![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2896534.png)

![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2896537.png)